molecular formula C5H6ClN3S B12272202 6-Chloro-4-(methylthio)pyridazin-3-amine

6-Chloro-4-(methylthio)pyridazin-3-amine

Cat. No.: B12272202
M. Wt: 175.64 g/mol
InChI Key: IXQQPGRKXRNRRY-UHFFFAOYSA-N
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Description

6-Chloro-4-(methylthio)pyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family It is characterized by a pyridazine ring substituted with a chlorine atom at the 6-position and a methylthio group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(methylthio)pyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with methylthiol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products:

  • Substituted pyridazines
  • Sulfoxides and sulfones
  • Dihydropyridazine derivatives

Scientific Research Applications

6-Chloro-4-(methylthio)pyridazin-3-amine has been explored for various scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound’s derivatives are used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(methylthio)pyridazin-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 6-Chloro-4-methylpyridazin-3-amine
  • 6-Chloro-4-(methylamino)pyridazin-3-amine
  • 6-Chloro-4-(methylsulfonyl)pyridazin-3-amine

Comparison:

    6-Chloro-4-methylpyridazin-3-amine: Lacks the methylthio group, which may affect its reactivity and applications.

    6-Chloro-4-(methylamino)pyridazin-3-amine:

    6-Chloro-4-(methylsulfonyl)pyridazin-3-amine: The presence of a methylsulfonyl group instead of a methylthio group results in different oxidation states and reactivity.

Properties

Molecular Formula

C5H6ClN3S

Molecular Weight

175.64 g/mol

IUPAC Name

6-chloro-4-methylsulfanylpyridazin-3-amine

InChI

InChI=1S/C5H6ClN3S/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9)

InChI Key

IXQQPGRKXRNRRY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NN=C1N)Cl

Origin of Product

United States

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